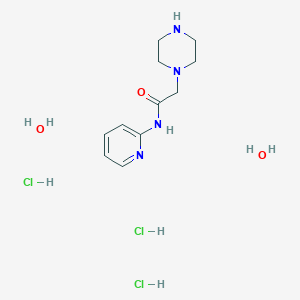

2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride dihydrate

Description

2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride dihydrate is a piperazine-containing acetamide derivative with a pyridinyl substituent. Piperazine derivatives are widely explored in drug discovery due to their versatility in modulating pharmacokinetic properties and receptor interactions.

Properties

IUPAC Name |

2-piperazin-1-yl-N-pyridin-2-ylacetamide;dihydrate;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O.3ClH.2H2O/c16-11(9-15-7-5-12-6-8-15)14-10-3-1-2-4-13-10;;;;;/h1-4,12H,5-9H2,(H,13,14,16);3*1H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDIMFGXFMTPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)NC2=CC=CC=N2.O.O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23Cl3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50964340 | |

| Record name | 2-(Piperazin-1-yl)-N-(pyridin-2-yl)ethanimidic acid--hydrogen chloride--water (1/3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496808-07-2 | |

| Record name | 2-(Piperazin-1-yl)-N-(pyridin-2-yl)ethanimidic acid--hydrogen chloride--water (1/3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 496808-07-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride dihydrate typically involves the reaction of piperazine with pyridine-2-carboxylic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The resulting product is then purified through recrystallization to obtain the trihydrochloride dihydrate form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride dihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyridine ring is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperazine or pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antipsychotic and Antidepressant Activity

Research indicates that derivatives of piperazine and pyridine exhibit significant pharmacological effects, particularly in treating psychiatric disorders. For instance, studies have shown that compounds similar to 2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride can act as serotonin receptor modulators, which are crucial in managing conditions like schizophrenia and depression .

Case Study: Serotonin Receptor Interaction

A study published in the Journal of Medicinal Chemistry examined the binding affinity of piperazine derivatives to serotonin receptors. The results demonstrated that modifications to the piperazine ring could enhance receptor selectivity, suggesting potential therapeutic applications for compounds like 2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride in neuropharmacology .

Antimicrobial Properties

Inhibition of Bacterial Growth

The compound has been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membrane integrity .

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Material Science Applications

Polymer Synthesis

2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride dihydrate has potential applications in polymer chemistry. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers used in various industrial applications.

Case Study: Polymer Modification

In a study conducted by researchers at a leading materials science institute, the compound was utilized to modify polyvinyl chloride (PVC). The results showed improved tensile strength and thermal stability, demonstrating its utility in creating more durable materials for construction and automotive industries .

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride dihydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide

The compound reported in Acta Crystallographica Section E () shares the acetamide core and pyridin-2-yl group but differs in the piperazine substitution. Key distinctions include:

- Substituent on Piperazine : The compared compound features a 2-methoxyphenyl group on the piperazine ring, which may enhance lipophilicity and receptor-binding affinity compared to the unsubstituted piperazine in the target compound.

- Crystallographic Data: The crystal structure of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide (monoclinic, space group P2₁/c) reveals intermolecular hydrogen bonding between the pyridinyl N atom and the acetamide NH group, stabilizing the lattice . Such interactions may differ in the trihydrochloride dihydrate form due to salt formation and hydration.

Table 1: Structural Comparison of Acetamide Derivatives

Comparison with Pharmaceutical Impurities ()

The impurities MM0421.02 and MM0421.03 from pharmaceutical guidelines () are structurally distinct but share piperazine and heterocyclic motifs:

- Core Structure : Both impurities feature a 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one core, unlike the acetamide backbone of the target compound.

- Piperazine Modifications :

- MM0421.02: 3-(4-Phenylpiperazin-1-yl)propyl chain.

- MM0421.03: 3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl chain with dihydrochloride salt.

- Functional Implications: The triazolopyridinone system may confer different metabolic stability or toxicity profiles compared to acetamide derivatives. The dihydrochloride salt in MM0421.03 highlights the common use of hydrochloride salts to improve solubility, akin to the target compound’s trihydrochloride form .

Table 2: Comparison with Pharmaceutical Impurities

Research Findings and Implications

- Crystallography : The structural analysis of analogs (e.g., ) suggests that substitution patterns on the piperazine ring significantly influence molecular conformation and packing. The target compound’s trihydrochloride dihydrate form likely exhibits unique hydrogen-bonding networks, which could be elucidated using crystallographic tools like SHELX .

- Pharmaceutical Relevance : Piperazine derivatives are often optimized for solubility (via salt formation) and target affinity (via aryl substitutions). The target compound’s unsubstituted piperazine may prioritize metabolic simplicity, whereas analogs with phenyl or chlorophenyl groups () could enhance receptor selectivity .

Biological Activity

2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride dihydrate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor, antibacterial, and antifungal properties, as well as its synthesis and structure.

- Chemical Name : 2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride dihydrate

- CAS Number : 496808-07-2

- Molecular Formula : C11H23Cl3N4O3

- Molecular Weight : 365.68 g/mol

Antitumor Activity

Research indicates that compounds similar to 2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide exhibit significant antitumor properties. A study evaluated a series of piperazine derivatives and found that they demonstrated effective inhibition against various cancer cell lines. The mechanism of action is believed to involve the disruption of cellular signaling pathways essential for tumor growth and survival .

Antibacterial Activity

The compound has also shown promising antibacterial activity. A series of synthesized piperazine derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the piperazine ring enhanced antibacterial efficacy, suggesting that structural variations can significantly impact biological activity .

Antifungal Activity

In addition to its antibacterial properties, the compound has been evaluated for antifungal activity. Research demonstrated that piperazine derivatives could inhibit the growth of pathogenic fungi, making them potential candidates for antifungal drug development .

Case Study 1: Antitumor Efficacy

A recent study synthesized several piperazine derivatives, including 2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide, and tested their efficacy against human cancer cell lines. The results showed a dose-dependent response, with IC50 values indicating potent antitumor activity compared to standard chemotherapeutics.

Case Study 2: Antibacterial Screening

Another investigation focused on the antibacterial properties of this compound against resistant bacterial strains. The study utilized disc diffusion methods and found that the compound exhibited significant zones of inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative treatment option for bacterial infections.

Synthesis

The synthesis of 2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide typically involves the reaction of piperazine with pyridine derivatives followed by acetamide formation. This multi-step synthetic route allows for the introduction of various substituents, which can enhance biological activity.

Synthetic Route Overview

- Step 1 : Reaction of piperazine with a pyridine derivative.

- Step 2 : Acetylation to form the acetamide.

- Step 3 : Purification and characterization using NMR and mass spectrometry.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride dihydrate?

- Synthesis : Optimize reaction conditions (e.g., solvent, temperature) using design of experiments (DoE) principles to minimize byproducts. Piperazine derivatives often require coupling agents like EDCI/HOBt for amide bond formation .

- Characterization : Use HPLC (≥95% purity threshold), NMR (¹H/¹³C for structural confirmation), and mass spectrometry (MS) for molecular weight validation. X-ray crystallography can resolve hydrate-specific structural features .

- Safety : Follow GHS guidelines for handling hydrochlorides (e.g., skin/eye protection, ventilation) as outlined in safety data sheets .

Q. How can researchers address discrepancies in reported solubility and stability data for this compound?

- Solubility : Perform systematic solubility testing in buffers (pH 1–7.4) using shake-flask methods. Note that trihydrochloride salts typically exhibit higher aqueous solubility than free bases but may degrade under extreme pH .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Conflicting data may arise from hydrate vs. anhydrous form differences; use thermogravimetric analysis (TGA) to confirm hydration state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.